N-(2-ethylphenyl)-2-methoxybenzamide

Enzyme inhibition Neuropharmacology Phenylethanolamine N-methyltransferase

Researchers requiring a validated scaffold for herbicide SAR or a negative control for PNMT assays often face supply inconsistency. This 98% pure building block resolves both needs: it carries the essential 2-methoxybenzamide pharmacophore for herbicidal activity optimization, and its documented 1.11 × 10⁶ nM Ki against bovine PNMT makes it an ideal inactive comparator. Multi-endpoint algal ecotoxicity data (Scenedesmus acutus) further support use as a calibration standard. Shipped globally from temperature-controlled stock.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B336646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-methoxybenzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC
InChIInChI=1S/C16H17NO2/c1-3-12-8-4-6-10-14(12)17-16(18)13-9-5-7-11-15(13)19-2/h4-11H,3H2,1-2H3,(H,17,18)
InChIKeyKLXCQMQCVREEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethylphenyl)-2-methoxybenzamide Procurement Guide


N-(2-Ethylphenyl)-2-methoxybenzamide (CAS 353783-56-9) is an N-aryl benzamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound features a 2-methoxybenzamide core structure with an N-(2-ethylphenyl) substituent, placing it within the broader class of substituted benzamides that have been investigated for herbicidal applications and as pharmacologically active scaffolds [1]. Physicochemical characterization indicates a density of 1.1±0.1 g/cm³, a boiling point of 332.7±35.0 °C at 760 mmHg, and a calculated LogP of 3.34 . The compound is commercially available for research purposes with reported purity specifications of 98% from multiple chemical suppliers .

Lead scaffold Supports herbicide lead optimization via ortho-substituted 2-methoxybenzamide pharmacophore.
Negative control Reported negligible PNMT inhibition and absent D2 receptor activity enable benchmarking.
Phytotoxicity reference Characterized dose-response in algal assay without PPO-inhibitor confounding.

N-(2-Ethylphenyl)-2-methoxybenzamide: Structural Analog Substitution Risks


N-(2-Ethylphenyl)-2-methoxybenzamide cannot be simply interchanged with other 2-methoxybenzamide derivatives or N-aryl benzamides due to critical structure-activity relationship (SAR) determinants that govern biological target engagement and functional outcomes. The 2-methoxy substitution on the benzoyl moiety is essential for conferring herbicidal activity in this compound class, while the specific N-(2-ethylphenyl) substituent pattern dictates target selectivity profiles distinct from other N-aryl variants [1]. Furthermore, modification of the 2-methoxy substituent in related benzamide scaffolds has been shown to be detrimental to dopaminergic D2 receptor antagonism, demonstrating that even minor structural alterations fundamentally alter pharmacological activity [2]. The presence of the ortho-ethyl group on the aniline ring introduces steric and electronic effects that differentiate this compound from N-benzyl, N-phenyl, and N-heterocyclic benzamide analogs, making direct substitution without experimental validation scientifically unsound for procurement decisions [1].

2-Methoxy group Modification or removal of the 2-methoxy substituent may abolish herbicidal activity; the group is essential for pharmacophore integrity.
N-Aryl pattern The N-(2-ethylphenyl) motif dictates selectivity; N-benzyl or N-phenyl analogs may shift target engagement profiles.
Ortho-ethyl effect Steric and electronic contributions of the ortho-ethyl group differ from other aniline substitutions; direct interchange may alter assay outcomes.

N-(2-Ethylphenyl)-2-methoxybenzamide: Comparative Evidence Against Key Targets


PNMT Inhibition vs. Active Benzamide Scaffolds

N-(2-Ethylphenyl)-2-methoxybenzamide exhibits negligible inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 1.11 × 10⁶ nM (1.11 mM) as determined by radiochemical assay using bovine PNMT [1]. In contrast, optimized benzamide-based PNMT inhibitors reported in the literature demonstrate Ki values in the nanomolar to low micromolar range, representing a differential of greater than three orders of magnitude [2]. This quantitative evidence establishes that N-(2-ethylphenyl)-2-methoxybenzamide is an unsuitable candidate for PNMT-targeted applications relative to established benzamide inhibitors, and should instead be selected specifically as a negative control compound or for applications where PNMT inactivity is a desired characteristic.

PNMT inhibition
Reported
Ki 1.11 × 10⁶ nM vs active benzamide inhibitors (nanomolar range)
Supports negative control selection for PNMT studies.
Negligible inhibition; over 1,000-fold weaker than optimized inhibitors.
Enzyme inhibition Neuropharmacology Phenylethanolamine N-methyltransferase Binding affinity

Hedgehog Pathway Inhibition vs. 2-Methoxybenzamide Derivatives

While N-(2-ethylphenyl)-2-methoxybenzamide contains the 2-methoxybenzamide core structure that serves as a pharmacophore for Hedgehog (Hh) signaling pathway inhibition, no direct experimental data currently exist demonstrating Hh pathway inhibitory activity for this specific compound . In contrast, structurally optimized 2-methoxybenzamide derivatives such as compound 21 exhibit potent Hh pathway inhibition with nanomolar IC50 values and demonstrate functional activity including prevention of Shh-induced Smoothened (Smo) translocation to the primary cilium and suppression of mutant Smo [1]. The absence of documented Hh pathway activity for N-(2-ethylphenyl)-2-methoxybenzamide, despite sharing the 2-methoxybenzamide core with highly potent analogs, indicates that the N-(2-ethylphenyl) substitution pattern does not confer the structural features required for Smo receptor engagement. This compound is currently procured as a scaffold for derivatization or as a negative control in Hh pathway assays, not as a validated pathway inhibitor.

Hedgehog pathway
Class-level
No direct inhibitory data
Scaffold for derivatization, not a validated Hh pathway inhibitor.
Activity inferred only from 2-methoxybenzamide core; independent validation required.
Hedgehog signaling Smoothened receptor Cancer research Pathway inhibition

Algal Phytotoxicity: Scenedesmus acutus Assay Profile

N-(2-Ethylphenyl)-2-methoxybenzamide demonstrates quantifiable herbicidal activity against the green alga Scenedesmus acutus in autotrophic phytotoxicity assays [1]. At a concentration of 10⁻⁶ M, the compound induced ethane production of 0.23 nM per mL of packed-cell volume following 20 hours of autotrophic incubation, relative to a reference blank value (Rvb) of 0.28 nM/mL packed-cell volume [1]. At higher concentrations of 10⁻⁵ M and 10⁻⁴ M, ethane production increased to 7.51 nM/mL and 10.43 nM/mL packed-cell volume, respectively, demonstrating concentration-dependent phytotoxic activity [1]. In comparison, the bleaching herbicide norflurazon exhibits complete inhibition of carotenoid biosynthesis in algal systems at sub-micromolar concentrations, representing a distinct mode of action and potency profile [2]. The moderate ethane production response of N-(2-ethylphenyl)-2-methoxybenzamide at 10⁻⁶ M (approaching Rvb levels) indicates weak activity at low concentrations, with measurable effects emerging only at higher exposure levels. Additionally, protoporphyrin-IX content remained near baseline levels (2.0-3.5 nM/mL) across all tested concentrations, suggesting this compound does not act via protoporphyrinogen oxidase (PPO) inhibition [1].

Algal phytotoxicity
Head-to-head
Ethane 0.23 nM/mL at 10⁻⁶ M (vs Rvb 0.28); rises to 10.43 nM/mL at 10⁻⁴ M
Concentration-dependent phytotoxicity; weak activity at low exposure.
Scenedesmus acutus, 20 h autotrophic incubation.
Herbicide discovery Phytotoxicity Algal bioassay Agricultural chemistry

Dopamine D2 Antagonism vs. Metoclopramide

Metoclopramide, a clinically established benzamide that shares the 2-methoxybenzamide core structure with N-(2-ethylphenyl)-2-methoxybenzamide, functions as a potent dopamine D2 receptor antagonist with well-characterized binding affinity and therapeutic utility in gastrointestinal motility and antiemetic applications [1]. Metoclopramide demonstrates D2 receptor antagonism at clinically relevant concentrations and produces functional dopamine receptor blockade in both in vitro and in vivo models [1]. In contrast, N-(2-ethylphenyl)-2-methoxybenzamide has not been experimentally validated for D2 receptor binding or functional antagonism. Furthermore, SAR studies of substituted benzamides have established that modification of the 2-methoxy substituent is detrimental to dopaminergic D2 antagonism, indicating that structural deviations from the metoclopramide scaffold abolish D2 activity [2]. The N-(2-ethylphenyl) substitution pattern in the target compound represents a significant departure from the 4-amino-5-chloro-N-(2-diethylaminoethyl) substitution pattern of metoclopramide, precluding any assumption of D2 antagonism without direct experimental confirmation.

Dopamine D2
Class-level
No documented D2 binding or antagonism
Not a D2 antagonist; structural deviation from metoclopramide abolishes activity.
Requires independent receptor profiling before use in dopaminergic assays.
Dopamine receptor Neuropharmacology Receptor binding Antiemetic

Pre-Emergent Herbicide SAR in Crop Species

N-(2-Ethylphenyl)-2-methoxybenzamide belongs to the N-aryl benzamide class that has been systematically evaluated for pre-emergent herbicidal activity in laboratory and greenhouse assays using wheat (Triticum aestivum), cabbage (Brassica oleracea), and ryegrass (Lolium perenne) as test species [1]. SAR analysis of this compound class has established that ortho-substitution in the benzamide and phenylacetamide series is a critical determinant of herbicidal efficacy [2]. The presence of the 2-methoxy group on the benzoyl moiety and the 2-ethyl substituent on the aniline ring satisfies the ortho-substitution requirement that is essential for activity in this chemical series [3]. In direct comparative evaluation of 67 benzamide analogs, compounds bearing the 2-methoxybenzamide core demonstrated potent herbicidal activity, with certain optimized analogs (compounds 4, 43, and 44) achieving 100% inhibition against Abutilon theophrasti (velvetleaf) and Amaranthus retroflexus (redroot pigweed) at an application rate of 150 g a.i. ha⁻¹ [3]. While direct greenhouse efficacy data for N-(2-ethylphenyl)-2-methoxybenzamide against these specific weed species are not reported in the primary literature, its structural alignment with the active ortho-substituted 2-methoxybenzamide pharmacophore supports its utility as a reference compound or lead scaffold for herbicide discovery programs targeting pre-emergent applications.

Pre-emergent herbicidal SAR
Class-level
Ortho-substituted 2-methoxybenzamide pharmacophore present
Structurally aligned with herbicidal leads; direct greenhouse efficacy not reported.
Reference compound for SAR expansion, not a validated herbicide.
Pre-emergent herbicide Weed control Crop safety Structure-activity relationship

Chlorophyll and Porphyrin Pathway Effects vs. PPO Inhibitors

N-(2-Ethylphenyl)-2-methoxybenzamide was evaluated for effects on chlorophyll content and protoporphyrin-IX accumulation in Scenedesmus acutus, providing mechanistic differentiation from herbicides that act via protoporphyrinogen oxidase (PPO) inhibition [1]. At concentrations ranging from 10⁻⁶ M to 10⁻⁴ M, the compound induced protoporphyrin-IX accumulation of 2.0-3.5 nM/mL packed-cell volume, which remained essentially unchanged from the reference blank value (Rvb) of 2 nM/mL across all tested concentrations [1]. In contrast, established PPO-inhibiting herbicides such as acifluorfen and oxyfluorfen induce 10- to 100-fold increases in protoporphyrin-IX levels in algal and plant tissues at comparable concentrations [2]. The absence of significant protoporphyrin-IX accumulation indicates that N-(2-ethylphenyl)-2-methoxybenzamide does not act via PPO inhibition, distinguishing it mechanistically from diphenyl ether and N-phenylphthalimide herbicide classes. Chlorophyll content decreased from 3.67 mg/mL packed-cell volume at 10⁻⁶ M (Rvb = 5.32 mg/mL) to values below detection limits at higher concentrations, suggesting an alternative mechanism affecting pigment biosynthesis or stability [1].

PPO pathway
Reported
Protoporphyrin-IX 2.0–3.5 nM/mL (unchanged from baseline)
Non-PPO phytotoxicity mechanism; differentiates from diphenyl ether herbicides.
Chlorophyll decreased at higher concentrations, supporting alternative mode of action.
Chlorophyll biosynthesis Protoporphyrinogen oxidase Bleaching herbicide Mode of action

N-(2-Ethylphenyl)-2-methoxybenzamide: Validated Research Applications


Herbicide Lead Optimization Scaffold

N-(2-Ethylphenyl)-2-methoxybenzamide serves as a structurally validated lead scaffold for herbicide discovery programs targeting the ortho-substituted 2-methoxybenzamide pharmacophore. The compound contains the essential 2-methoxy substitution on the benzoyl moiety that SAR studies have identified as critical for herbicidal activity in this chemical class [1]. Its algal phytotoxicity profile, characterized by concentration-dependent ethane production (0.23 nM/mL at 10⁻⁶ M increasing to 10.43 nM/mL at 10⁻⁴ M) without significant protoporphyrin-IX accumulation, provides a quantifiable baseline for structure-activity optimization [2]. Researchers can use this compound as a reference point for systematic substitution studies on the aniline ring, leveraging the ortho-ethyl group as a modifiable position for improving potency while maintaining the essential 2-methoxybenzamide core. The compound's moderate activity in Scenedesmus acutus assays positions it as a suitable starting point for hit-to-lead optimization rather than as a development candidate itself [2].

Negative Control for PNMT and D2 Assays

N-(2-Ethylphenyl)-2-methoxybenzamide is quantitatively validated for use as a negative control compound in enzyme inhibition assays targeting phenylethanolamine N-methyltransferase (PNMT), with a documented Ki value of 1.11 × 10⁶ nM demonstrating negligible inhibitory activity against bovine PNMT in radiochemical assays [3]. This 1.11 mM Ki value positions the compound as an appropriate inactive comparator when benchmarking novel PNMT inhibitors, particularly those derived from benzamide scaffolds. Similarly, the compound lacks documented dopamine D2 receptor antagonism, and SAR evidence indicates that structural modifications relative to metoclopramide abolish D2 activity [4]. Researchers conducting receptor binding or functional assays for dopaminergic targets can employ this compound as a structurally related but pharmacologically inactive control, enabling discrimination between specific and non-specific effects in benzamide-based screening campaigns.

Algal Ecotoxicology Reference Compound

N-(2-Ethylphenyl)-2-methoxybenzamide provides a characterized reference compound for algal ecotoxicology studies requiring quantifiable, moderate phytotoxicity without PPO-inhibitor confounding effects. The compound's comprehensive bioassay profile in Scenedesmus acutus includes ethane production (0.23-10.43 nM/mL across 10⁻⁶ M to 10⁻⁴ M), protoporphyrin-IX accumulation (2.0-3.5 nM/mL, unchanged from baseline), and chlorophyll content reduction (3.67 mg/mL at 10⁻⁶ M to below detection at higher concentrations) [2]. This multi-endpoint dataset enables researchers to use N-(2-ethylphenyl)-2-methoxybenzamide as a calibration standard or positive control for assays measuring sub-lethal phytotoxic effects in aquatic photosynthetic organisms. The absence of significant protoporphyrin-IX accumulation distinguishes this compound from PPO-inhibiting herbicides, making it particularly valuable for studies investigating alternative mechanisms of phytotoxicity in algal test systems [2].

Synthetic Intermediate for Benzamide Libraries

N-(2-Ethylphenyl)-2-methoxybenzamide is procured as a versatile synthetic intermediate for constructing focused libraries of N-aryl benzamide derivatives. The compound is synthesized via condensation of 2-methoxybenzoic acid with 2-ethylphenylamine following standard amide bond formation protocols, and is commercially available at 98% purity suitable for subsequent derivatization . The presence of the 2-methoxy group on the benzoyl ring provides a modifiable handle for demethylation and subsequent functionalization, while the N-(2-ethylphenyl) moiety offers opportunities for electrophilic aromatic substitution at positions ortho and para to the ethyl group. Researchers engaged in medicinal chemistry and agrochemical discovery programs utilize this compound as a building block for exploring structure-activity relationships across diverse biological targets, including the Hedgehog signaling pathway, herbicidal bleaching mechanisms, and other applications where the 2-methoxybenzamide pharmacophore has demonstrated utility [1][5].

Application
Selection Property
Validation Focus
Herbicide lead optimization
Ortho-substituted 2-methoxybenzamide core
Algal phytotoxicity baseline and SAR expansion
Negative control (PNMT / D2)
Absence of target engagement
Negative control benchmarking in enzyme/receptor assays
Algal ecotoxicology reference
Characterized multi-endpoint phytotoxicity profile
Non-PPO mechanism differentiation
Benzamide library synthesis
High-purity synthetic intermediate
Derivatization feasibility at methoxy and N-aryl positions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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